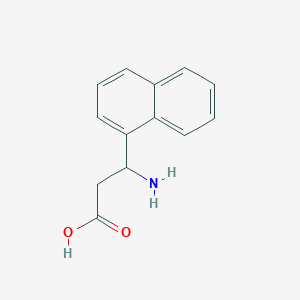

3-Amino-3-(naphthalen-1-yl)propanoic acid

Overview

Description

Synthesis Analysis

The synthesis of related naphthalene derivatives involves complex chemical reactions, including condensation and Diels–Alder reactions. For example, the synthesis of 3-Cyano-1-naphthalenecarboxylic acid, an intermediate in the production of certain pharmaceuticals, demonstrates the complexity of synthesizing naphthalene derivatives. This process involves establishing a 1,3-disubstitution on the naphthalene skeleton, highlighting the intricate nature of synthesizing such compounds (Ashworth et al., 2003).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be complex and is crucial for their chemical properties and reactivity. For instance, the study of tris(naphthalene-1,5-diaminium) bis(5-aminonaphthalen-1-aminium) octakis[hydrogen (5-carboxypyridin-3-yl)phosphonate] reveals layered hydrogen-bonded structures, showcasing the intricate molecular architecture of such compounds (Wilk et al., 2012).

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, the reaction of 1-naphthyl isothiocyanate with 1,3-phenylenediamine to produce 1-(3-aminophenyl)-3-(naphthalen-1-yl)thiourea showcases the reactivity of these compounds and their potential for synthesizing new derivatives with unique properties (Ngah et al., 2016).

Physical Properties Analysis

The physical properties of naphthalene derivatives, such as fluorescence, play a significant role in their applicability. The derivatization of amino acids with 3-(Naphthalen-1-ylamino)propanoic acid to produce strongly fluorescent amino acid derivatives demonstrates the potential use of these compounds in fluorescence-based applications (Frade et al., 2007).

Chemical Properties Analysis

The chemical properties of naphthalene derivatives are influenced by their molecular structure. Studies on compounds like N-(cyano(naphthalen-1-yl)methyl)benzamides, which exhibit colorimetric sensing of fluoride anions, illustrate the functional versatility of naphthalene derivatives in sensing and detection applications (Younes et al., 2020).

Scientific Research Applications

Fluorescence Applications : Derivatives of 3-Amino-3-(naphthalen-1-yl)propanoic acid exhibit strong fluorescence in ethanol and water at physiological pH, making them suitable for biological assays. This property can be utilized in various fluorescence derivatization processes for amino acids (Frade, Barros, Moura, & Gonçalves, 2007).

Medical Research : Novel imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, synthesized from similar compounds, show potent inhibitory activity against retinoic acid 4-hydroxylase (CYP26). These compounds are promising in the context of retinoid-responsive neuroblastoma treatment (Gomaa et al., 2011).

Antibacterial and Anti-inflammatory Potential : Compounds synthesized from 4-amino-3-cyano-1,2-dihydrospiro(naphthalene-2,1′-cyclohexane) demonstrate potential as antibacterial, anti-inflammatory, and psychotropic drugs (Markosyan et al., 1991).

Antimicrobial Activity : Heterocyclic amino derivatives of naphthoquinone, related in structure to 3-Amino-3-(naphthalen-1-yl)propanoic acid, exhibit high antimicrobial activity against Candida tenuis and are non-toxic in rats (Polish et al., 2019).

Synthesis of Naphthalene Derivatives : 3-Amino-3-(naphthalen-1-yl)propanoic acid and its derivatives have been used in the synthesis of various naphthalene-related compounds. These syntheses contribute to the development of new drugs and materials with diverse applications (Gao, Liu, & Wei, 2013).

Molecular Diagnosis of Diseases : Fluorescent probes derived from naphthalene compounds similar to 3-Amino-3-(naphthalen-1-yl)propanoic acid have been developed for the molecular diagnosis of diseases like Alzheimer's (Fa et al., 2015).

Safety and Hazards

properties

IUPAC Name |

3-amino-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12H,8,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOQBKBTOAMMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377489 | |

| Record name | 3-Amino-3-(naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

100393-41-7 | |

| Record name | 3-Amino-3-(naphthalen-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4S)-N-[(2S)-1-[[(3R)-1-[[1-[[1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B35076.png)

![3-[ethyl(methyl)amino]-1H-benzimidazol-2-one](/img/structure/B35081.png)

![N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate](/img/structure/B35084.png)

![2-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B35091.png)